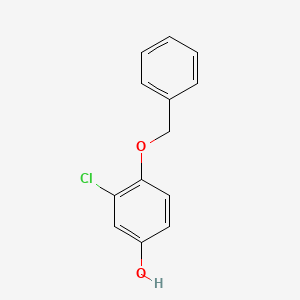

4-(Benzyloxy)-3-chlorophenol

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBMHARERZHVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528122 | |

| Record name | 4-(Benzyloxy)-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86902-27-4 | |

| Record name | 4-(Benzyloxy)-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Benzyloxy 3 Chlorophenol and Its Precursors

Advanced Synthetic Routes and Optimization

Advanced synthetic strategies for 4-(Benzyloxy)-3-chlorophenol focus on efficient and high-yield reaction pathways. Optimization of reaction conditions, including solvent choice, base selection, and temperature control, is crucial for maximizing product purity and minimizing byproduct formation.

Etherification Reactions for Benzyloxy Moiety Introduction

The formation of the ether linkage to introduce the benzyloxy group is a cornerstone of the synthesis. This is typically achieved through nucleophilic substitution reactions where a phenoxide acts as the nucleophile.

A primary and direct method for synthesizing this compound is the alkylation of its precursor, 4-Hydroxy-3-chlorophenol, using a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. The reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired ether.

A similar synthesis, that of 4-benzyloxy-3-chlorobenzoic acid, is achieved by dissolving the precursor 4-hydroxy-3-chlorobenzoic acid in a solvent mixture and adding a base like sodium hydroxide. prepchem.com Benzyl chloride is then added, and the mixture is refluxed for several hours to drive the reaction to completion. prepchem.com The choice of base and solvent system is critical to the reaction's success, with common bases including alkali metal hydroxides (NaOH, KOH) or carbonates (K₂CO₃) and solvents ranging from polar aprotics like DMF to alcohols or mixed solvent systems.

Table 1: Representative Reaction Conditions for Benzylation of Phenolic Precursors

| Parameter | Condition | Source |

|---|---|---|

| Precursor | 4-hydroxy-3-chlorobenzoic acid | prepchem.com |

| Alkylating Agent | Benzyl chloride | prepchem.com |

| Base | Sodium hydroxide (NaOH) | prepchem.com |

| Solvent | Methanol and Tetrahydrofuran (THF) | prepchem.com |

| Temperature | Reflux | prepchem.com |

The alkylation described above is a classic example of the Williamson ether synthesis. This versatile method is widely used for preparing both symmetrical and asymmetrical ethers. francis-press.com The reaction proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and attacks an alkyl halide. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, the reaction involves the 4-hydroxy-3-chlorophenoxide ion and a benzyl halide. Key factors influencing the efficiency of the Williamson ether synthesis include the nature of the reactants, the choice of solvent, and the base used. francis-press.com To maximize the yield of the ether product and avoid competing elimination reactions, primary alkyl halides like benzyl chloride are strongly preferred. masterorganicchemistry.comlibretexts.org Phenols are sufficiently acidic to be deprotonated by common bases such as sodium hydroxide. gordon.edu

Table 2: Key Parameters in Williamson Ether Synthesis Optimization

| Factor | Consideration | Rationale |

|---|---|---|

| Alkyl Halide | Must be primary (e.g., Benzyl Chloride) | Secondary and tertiary halides favor E2 elimination, reducing ether yield. masterorganicchemistry.comlibretexts.org |

| Base | Strong bases (e.g., NaOH, NaH) | Ensures complete formation of the phenoxide nucleophile. masterorganicchemistry.com |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Solvates the cation but not the nucleophile, increasing reaction rate. francis-press.com |

| Catalysis | Phase-transfer catalysts | Can be used in two-phase systems to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. |

Precursor Synthesis and Derivatization Strategies

The availability and purity of the starting material, 4-Hydroxy-3-chlorophenol, are paramount. Its synthesis involves multi-step pathways that require careful control over regioselectivity.

The synthesis of 4-Hydroxy-3-chlorophenol can be approached through several routes, often starting from more readily available chemicals. One potential pathway begins with p-aminophenol. The process involves:

Protection: The amino and hydroxyl groups of p-aminophenol are first protected, for instance, through acetylation with an acylating agent to form 4-acetamino phenyl acetate. google.com

Chlorination: The protected intermediate is then subjected to chlorination. The directing effects of the protected groups guide the chlorine atom to the desired position, ortho to the acetylamino group, yielding 4-acetamino-3-phenyl chloroacetate. google.com

Hydrolysis: The final step involves the removal of the protecting groups by hydrolysis, typically under basic conditions, to yield 4-amino-3-chlorophenol. google.com

Conversion to Phenol (B47542): The resulting 4-amino-3-chlorophenol can be converted to 4-Hydroxy-3-chlorophenol through a Sandmeyer-type reaction, which involves diazotization of the amino group with nitrous acid, followed by hydrolysis of the diazonium salt in water to introduce the hydroxyl group.

An alternative starting material is m-chlorophenol, which can be functionalized to introduce the required hydroxyl group at the para-position. google.com

Azo coupling reactions are fundamental in synthetic organic chemistry, primarily for the production of dyes. organic-chemistry.org These reactions involve an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and couples with an activated aromatic ring, such as a phenol or an aniline. organic-chemistry.orgwikipedia.org

In the context of precursor synthesis for this compound, diazotization and coupling reactions are key steps in a synthetic route to 4-amino-3-chlorophenol starting from m-chlorophenol. google.com While not directly forming the final phenol, this strategy uses the azo coupling mechanism to introduce an amino group, which is a direct precursor to the phenolic hydroxyl group. The process typically involves:

Diazotization: An aromatic amine is converted into a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling agent to form an azo compound. recentscientific.comresearchgate.net

Conversion: The resulting azo compound can then be chemically modified. For instance, reduction of the azo group can yield two amine compounds. This sequence allows for the introduction of an amino group onto an aromatic ring, which can subsequently be converted into a hydroxyl group via diazotization and hydrolysis, thereby introducing a phenolic moiety. The pH of the solution is an important factor, with mildly acidic or neutral conditions being optimal for the coupling reaction. organic-chemistry.org

Stereoselective and Regioselective Synthesis Approaches

The synthesis of this compound is fundamentally a matter of regioselectivity—the control of where chemical reactions occur on a molecule. The primary challenge lies in the specific placement of the benzyl ether and chlorine substituents on the phenol ring.

A key regioselective strategy involves the protection of a specific hydroxyl group on a catechol-like precursor. For instance, the synthesis can commence with 3,4-dihydroxybenzaldehyde. The 4-hydroxyl group can be selectively protected using benzyl chloride. mdpi.com This regioselectivity is achieved because the 4-hydroxyl group is more acidic and sterically accessible compared to the 3-hydroxyl group, especially when an electron-withdrawing group like the aldehyde is present. The reaction is typically performed in the presence of a mild base, which selectively deprotonates the more acidic phenol.

Key findings from a regioselective benzylation study are detailed below:

| Reagent/Condition | Purpose | Observation |

| Benzyl Chloride | Benzylating agent | Provides the benzyloxy group. |

| Sodium Bicarbonate (NaHCO₃) | Mild Base | Facilitates selective deprotonation of the 4-hydroxyl group. |

| Dimethylformamide (DMF) | Solvent | A polar aprotic solvent suitable for this type of nucleophilic substitution. |

| Sodium Iodide (NaI) | Catalyst | Promotes the reaction via the Finkelstein reaction, converting benzyl chloride to the more reactive benzyl iodide in situ. |

| Temperature (40°C) | Reaction Condition | Provides sufficient energy for the reaction to proceed efficiently without causing decomposition. |

This method resulted in the successful isolation of the monoprotected 4-(Benzyloxy)-3-hydroxybenzaldehyde in a 71% yield, demonstrating high regioselectivity. mdpi.com

Following the selective protection of the 4-position, the subsequent step is the regioselective chlorination at the 3-position. The directing effects of the existing substituents are crucial. The hydroxyl group is a strong ortho-, para-director, while the benzyloxy group is also an ortho-, para-director. In 4-(benzyloxy)phenol, the position ortho to the hydroxyl group (C3) and ortho to the benzyloxy group (C5) are activated. Selective chlorination at the 3-position can be achieved by using specific chlorinating agents and catalysts that favor substitution at the most activated site, ortho to the powerful hydroxyl activating group. Modifiers, such as various methylthioalkanes, have been used in conjunction with sulfuryl chloride and a Lewis acid catalyst to enhance para-selectivity in the chlorination of other phenols; similar principles of modifying the catalytic environment can be applied to direct chlorination to the desired ortho position in this specific substrate. researchgate.net

Catalytic Systems in Benzyloxy-Phenol Synthesis

Catalysis is central to the efficient and selective synthesis of benzyloxy-phenols and their precursors. Both homogeneous and heterogeneous catalytic systems are employed to facilitate key transformations, such as hydroxylation, acylation, and etherification, which are foundational to forming the target molecule and its intermediates.

Homogeneous Catalysis for Intermediate Formation

Homogeneous catalysts, which operate in the same phase as the reactants, are often used in the synthesis of phenol intermediates. For instance, the direct hydroxylation of benzene to phenol can be achieved using various transition metal complexes that are soluble in the reaction medium. rsc.org

Examples of such systems include:

Iron (II/III) Complexes : Schiff base complexes of iron have demonstrated high selectivity in the direct oxidation of benzene to phenol using hydrogen peroxide. rsc.org

Vanadyl (IV) Complexes : Acetylacetonate complexes of vanadyl are also effective, though they may show different activity profiles compared to iron complexes. rsc.org

Copper (II) Ions : In reactions like the wet oxidation of phenol, copper salts (e.g., CuSO₄) act as effective homogeneous catalysts, promoting high conversion rates. koreascience.kr The cupro-Fenton reaction, involving Cu(II), is a notable example of a homogeneous catalytic process that generates hydroxyl radicals for oxidation. conicet.gov.ar

These catalysts are instrumental in forming the basic phenol structure, which is a critical precursor to this compound. The choice of catalyst and ligands can significantly influence reaction rates and selectivity.

Heterogeneous Catalysis and Catalyst Design for Selectivity

Heterogeneous catalysts, being in a different phase from the reactants (typically solid catalysts in a liquid or gas phase), offer significant advantages in terms of separation, recovery, and reusability. researchgate.net The design of these catalysts is crucial for achieving high selectivity in the synthesis of substituted phenols.

Key aspects of heterogeneous catalyst design for selectivity include:

Pore Structure and Shape Selectivity : Zeolites, such as H-beta and H-Y, are crystalline aluminosilicates with well-defined microporous structures. mdpi.com These pores can control which molecules reach the active sites, leading to regioselectivity. For example, in the benzoylation of phenol, H-beta zeolites have shown high selectivity towards the formation of p-hydroxybenzophenone. mdpi.com

Active Site Engineering : The nature of the active sites on a catalyst's surface is paramount. For the direct hydroxylation of benzene, catalysts are designed to activate both the C-H bond of benzene and the oxidant (e.g., H₂O₂). magtech.com.cn Multi-walled carbon nanotubes supporting Fe₃O₄ nanoparticles have been shown to be a highly active and selective catalyst system, with the carbon nanotubes possibly preventing the further oxidation of the desired phenol product. bohrium.com

Support Interactions : The support material can significantly influence the catalytic activity. Immobilizing metal complexes onto supports like mesoporous silica or activated carbon can enhance catalytic performance compared to their homogeneous counterparts by preventing deactivation and improving stability. rsc.org

A comparison of different heterogeneous catalyst systems for phenol synthesis illustrates these principles:

| Catalyst System | Reaction | Key Design Feature for Selectivity |

| H-Beta Zeolite | Phenol Benzoylation | Shape-selective microporous structure favoring para-substitution. mdpi.com |

| V-Si-ZSM-22 | Benzene Hydroxylation | Robust zeolite framework incorporating vanadium, leading to high selectivity (>99%) for phenol. magtech.com.cn |

| Fe₃O₄/MWCNTs | Benzene Hydroxylation | The carbon nanotube support enhances catalyst efficiency and protects the phenol product from over-oxidation. bohrium.com |

| Fe(III) Schiff base on Silica | Benzene Hydroxylation | Immobilization of a homogeneous catalyst on a solid support, improving stability and reusability while maintaining high selectivity. rsc.org |

The rational design of heterogeneous catalysts, leveraging principles of surface science and materials engineering, is essential for developing efficient and selective synthetic routes for complex molecules like this compound. osti.govethz.ch

Large-Scale Synthesis Considerations and Process Chemistry

Transitioning the synthesis of this compound from the laboratory to kilogram-scale production introduces significant challenges related to safety, purity, and process control.

Safety and Purity Aspects in Kilogram-Scale Production

On a large scale, the management of reaction thermodynamics becomes critical. Exothermic steps, such as chlorination or diazotization (if used in an alternative pathway), can generate significant heat. google.com Inadequate heat dissipation can lead to temperature spikes, causing decomposition of reactants or intermediates and the formation of hazardous by-products. The use of continuous flow microreactors is one advanced strategy to manage this, as they offer superior heat and mass transfer, allowing for precise temperature control and minimizing the risks associated with unstable intermediates. google.com

Achieving high purity in kilogram-scale batches requires robust and scalable purification methods. Crystallization is often the preferred method for final product isolation, as it can effectively remove impurities. However, the process must be carefully designed, with optimization of solvent systems, temperature profiles, and seeding strategies to ensure consistent product quality and yield.

Impurity Profiling and Control in Industrial Synthesis

Impurity profiling—the identification, quantification, and control of all unwanted chemical entities—is a critical component of industrial process chemistry, mandated by regulatory bodies like the ICH. researchgate.netajprd.com For this compound, a comprehensive impurity profile must be established. According to ICH guidelines, any impurity present at a level greater than 0.1% should be identified and characterized. researchgate.net

Potential impurities can arise from various sources throughout the synthetic process:

Starting Materials : Impurities present in the initial phenol or benzyl chloride can be carried through the synthesis.

Side Reactions : Incomplete regioselectivity can lead to the formation of isomers, such as 3-(benzyloxy)-4-chlorophenol or 2-chloro-4-(benzyloxy)phenol.

By-products : Over-chlorination could result in dichlorinated species. The hydrolysis of the benzyl ether is another potential side reaction.

Residual Reagents and Catalysts : Trace amounts of catalysts, solvents, and unreacted starting materials may remain in the final product. biomedres.us

The table below outlines potential impurities and their likely origins.

| Potential Impurity | Chemical Name | Likely Source |

| Isomer | 3-(Benzyloxy)-4-chlorophenol | Incomplete regioselectivity during benzylation or rearrangement. |

| Over-reaction Product | Dichloro-4-(benzyloxy)phenol | Non-selective or excessive chlorination. |

| Starting Material | 4-(Benzyloxy)phenol | Incomplete chlorination reaction. |

| Starting Material | 3-Chlorophenol (B135607) | Incomplete benzylation reaction (if this route is used). |

| Degradation Product | 3-Chlorohydroquinone | Cleavage of the benzyl ether group. |

Developing and validating sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), is essential for detecting and quantifying these impurities. ijprajournal.com Once identified, control strategies can be implemented, which may involve modifying reaction conditions to minimize side reactions, introducing additional purification steps, or setting stricter specifications for starting materials.

Mechanistic Studies of Formation and Transformation

The synthesis of this compound, predominantly achieved through a variation of the Williamson ether synthesis, involves the reaction of a substituted phenoxide with a benzyl halide. Mechanistic studies into this and similar phenol derivatization reactions provide a fundamental understanding of the underlying chemical processes that govern the formation of the desired ether product.

Reaction Mechanisms of Phenol Derivatization

The formation of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic attack of a 3-chloro-phenoxide ion on an electrophilic benzyl halide, typically benzyl chloride or benzyl bromide.

The reaction is initiated by the deprotonation of the precursor, 3-chloro-4-hydroxyphenol, by a suitable base to form the corresponding 3-chloro-phenoxide ion. This phenoxide acts as the nucleophile. The choice of base is crucial; strong bases like sodium hydride (NaH) or potassium hydride (KH) can be used, or alternatively, weaker bases such as potassium carbonate (K₂CO₃) may be employed, often in conjunction with a polar aprotic solvent. masterorganicchemistry.com

The core of the SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon of the benzyl halide from the backside, relative to the leaving group (halide ion). masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the electrophilic carbon. However, for the synthesis of this compound, the benzylic carbon is not a stereocenter, so this inversion is not observable in the final product. The transition state of the reaction involves a trigonal bipyramidal geometry where the carbon atom is partially bonded to both the incoming nucleophile (the phenoxide) and the outgoing leaving group (the halide). masterorganicchemistry.com

The reactivity of substituted phenols in Williamson ether synthesis is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro group in 3-chloro-4-hydroxyphenol, can increase the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile. However, these groups can also decrease the nucleophilicity of the resulting phenoxide to some extent by withdrawing electron density from the oxygen atom.

Intermediate Identification and Characterization during Synthesis

The primary and most crucial intermediate in the synthesis of this compound is the 3-chloro-phenoxide ion. This species is generated in situ through the deprotonation of the corresponding phenol. While direct isolation and characterization of this specific phenoxide in the reaction mixture are not commonly reported, its existence is inferred from the principles of acid-base chemistry and the mechanism of the Williamson ether synthesis.

The phenoxide ion is a resonance-stabilized species. The negative charge on the oxygen atom can be delocalized into the aromatic ring through resonance, which contributes to its stability. This delocalization, however, also means that the phenoxide is an ambident nucleophile, with potential for both O-alkylation (at the oxygen) and C-alkylation (at the ortho and para positions of the ring). In the synthesis of aryl ethers via the Williamson synthesis, O-alkylation is generally the major pathway, especially when using polar aprotic solvents which solvate the cation of the base but leave the anionic nucleophile relatively free to react. rsc.orgresearchgate.net

Advanced spectroscopic techniques, such as in-situ NMR spectroscopy, can be employed to monitor the progress of the reaction and potentially identify and characterize intermediates like the phenoxide. sciforum.net For instance, the disappearance of the phenolic proton signal and shifts in the aromatic proton signals in ¹H NMR would provide evidence for the formation of the phenoxide. Similarly, changes in the chemical shifts of the aromatic carbons in ¹³C NMR could also be indicative of phenoxide formation.

Kinetic Studies of Key Synthetic Steps

The Williamson ether synthesis, being an SN2 reaction, is expected to follow second-order kinetics. The rate of the reaction is dependent on the concentrations of both the phenoxide nucleophile and the benzyl halide electrophile. sciforum.net The rate law can be expressed as:

Rate = k[Phenoxide][Benzyl Halide]

Where 'k' is the rate constant. Kinetic studies on the O-alkylation of substituted phenols have confirmed this second-order behavior. sciforum.net The rate of reaction is influenced by several factors, including the nature of the substituents on the phenol, the type of leaving group on the benzyl halide, the choice of solvent, and the reaction temperature.

The leaving group ability of the halide on the benzyl electrophile also plays a significant role in the reaction kinetics. The general trend for leaving group ability in SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, using benzyl iodide would be expected to result in a faster reaction rate compared to benzyl chloride, assuming all other conditions are the same.

The solvent choice has a profound impact on the kinetics of SN2 reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are known to accelerate the rate of Williamson ether synthesis. wikipedia.orgquora.com This is because they can effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) while not strongly solvating the phenoxide anion, thus leaving it more available to act as a nucleophile. libretexts.orglibretexts.org In contrast, polar protic solvents can form hydrogen bonds with the phenoxide, creating a solvent cage that hinders its nucleophilicity and slows down the reaction. libretexts.orgyoutube.com

Thermodynamic Analysis of Reaction Feasibility

The synthesis of this compound via the Williamson ether synthesis is a thermodynamically favorable process. The feasibility of the reaction can be assessed by considering the change in Gibbs free energy (ΔG), which is a function of the change in enthalpy (ΔH) and the change in entropy (ΔS) of the reaction (ΔG = ΔH - TΔS).

The enthalpy change (ΔH) for the reaction is expected to be negative (exothermic). This is because the reaction involves the breaking of a relatively weaker carbon-halogen bond in the benzyl halide and an oxygen-hydrogen bond in the phenol (during the initial deprotonation step), and the formation of a stronger carbon-oxygen ether bond and a salt byproduct. The formation of the stable ether bond is a significant driving force for the reaction.

Given that the reaction is typically exothermic (negative ΔH) and the entropy change is not significantly positive, the Gibbs free energy change (ΔG) is expected to be negative, indicating that the reaction is spontaneous and thermodynamically feasible under standard conditions. The reaction is often carried out at elevated temperatures (e.g., 50-100 °C) to increase the reaction rate, which is a kinetic consideration rather than a thermodynamic one. wikipedia.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves careful consideration of factors such as solvent selection, atom economy, and the use of catalysts to improve efficiency and minimize waste.

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste generated in a chemical process. In the context of the Williamson ether synthesis for this compound, traditional solvents such as DMF and DMSO, while effective in promoting the reaction, have environmental and health concerns. acsgcipr.org Therefore, the selection of greener alternatives is a key objective.

One approach to greener synthesis is the use of phase-transfer catalysis (PTC). acs.orgresearchgate.net PTC allows the reaction to be carried out in a biphasic system, often using water as one of the phases. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase (containing the benzyl halide). jetir.orgfzgxjckxxb.com This method can eliminate the need for anhydrous and hazardous organic solvents, reduce reaction times, and simplify work-up procedures. researchgate.netsemanticscholar.org

Another green chemistry strategy is the minimization of solvent use altogether. High-temperature, solvent-free, or neat reaction conditions can sometimes be employed, particularly in industrial settings. wikipedia.org However, for laboratory-scale synthesis, the use of more benign solvents is a practical approach. Solvents derived from renewable resources ("bio-solvents") or those with better environmental, health, and safety profiles are increasingly being explored as alternatives to traditional polar aprotic solvents.

The following table summarizes the properties of common solvents used in Williamson ether synthesis, highlighting their green chemistry considerations.

| Solvent | Type | Boiling Point (°C) | Green Chemistry Considerations |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | Reprotoxic, high boiling point makes removal difficult. acsgcipr.org |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | High boiling point, can be difficult to remove, potential for hazardous decomposition products. |

| Acetonitrile | Polar Aprotic | 82 | Volatile, toxic, but has a lower boiling point for easier removal. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 66 | Can form explosive peroxides, relatively volatile. |

| Water (with PTC) | Polar Protic | 100 | The greenest solvent, non-toxic, non-flammable. researchgate.net |

By carefully selecting solvents and exploring methodologies like phase-transfer catalysis, the synthesis of this compound can be made more environmentally sustainable, aligning with the principles of green chemistry.

Atom Economy and Waste Reduction Strategies

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry serve as a critical framework for evaluating and designing synthetic routes. Among these principles, atom economy stands out as a fundamental metric for assessing the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com It quantifies the proportion of atoms from the starting materials that are incorporated into the final molecule, thereby highlighting the intrinsic efficiency of a synthetic pathway. buecher.de A high atom economy signifies a process that generates minimal byproducts, aligning with the core goal of waste prevention. jocpr.com

A plausible and conventional method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgfrancis-press.com This reaction typically involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. francis-press.com For the target compound, a feasible pathway would involve the reaction of 3-chloro-1,4-benzenediol (also known as 3-chlorohydroquinone) with benzyl chloride and a stoichiometric base like sodium hydroxide (NaOH).

The reaction proceeds as follows: C₆H₅ClO₂ (3-chloro-1,4-benzenediol) + C₇H₇Cl (Benzyl Chloride) + NaOH → C₁₃H₁₁ClO₂ (this compound) + NaCl + H₂O

While effective, this substitution reaction inherently produces byproducts, which lowers its atom economy. scranton.edu The theoretical atom economy can be calculated using the molecular weights of the reactants and the desired product.

Interactive Data Table: Theoretical Atom Economy Calculation for Williamson Ether Synthesis

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| This compound | C₁₃H₁₁ClO₂ | 234.68 | Product |

| 3-chloro-1,4-benzenediol | C₆H₅ClO₂ | 144.55 | Reactant |

| Benzyl chloride | C₇H₇Cl | 126.58 | Reactant |

| Sodium hydroxide | NaOH | 40.00 | Reactant |

| Total Mass of Reactants | 311.13 | ||

| Theoretical Atom Economy (%) | (234.68 / 311.13) * 100 | 75.43% |

This calculation reveals that, even with a 100% chemical yield, approximately 24.6% of the reactant mass is converted into byproducts (sodium chloride and water), which must be managed as waste.

Waste Reduction Strategies:

To improve the environmental profile of synthesizing this compound, several strategies targeting waste reduction can be implemented:

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. researchgate.net Catalytic benzylation of the phenol precursor could potentially avoid the formation of salt byproducts. For instance, processes using catalytic quantities of a phase-transfer catalyst can enhance reaction efficiency in biphasic systems, potentially reducing the need for excess reagents and harsh conditions. francis-press.com

Solvent Selection and Elimination: Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute significantly to process waste and environmental impact. Research into greener alternatives, such as using water with surfactants or developing solvent-free reaction conditions, presents a viable path to waste reduction. researchgate.net For ether synthesis, microwave-assisted reactions under solvent-free conditions have proven effective, offering a much cleaner process. researcher.life

Process Intensification: High-selectivity reactions are crucial as they minimize the formation of impurities that require removal, a process that generates significant waste through solvents used in extraction and chromatography. Developing synthetic routes that are highly regioselective for the benzylation of one specific hydroxyl group in a diol precursor is essential.

Alternative Reaction Types: While less direct for this specific transformation, exploring addition and rearrangement reactions, which can have a theoretical atom economy of 100%, for the synthesis of precursors is a valuable long-term strategy. jocpr.com For example, developing a synthesis for substituted phenols via highly efficient ipso-hydroxylation of arylboronic acids represents a greener approach to obtaining key intermediates. rsc.orgnih.govresearchgate.net

Energy Efficiency in Reaction Systems

The conventional Williamson ether synthesis often requires thermal energy input, typically involving heating the reaction mixture under reflux for extended periods—sometimes for several hours—to achieve a satisfactory conversion rate. researcher.life This prolonged heating using conventional methods like oil baths or heating mantles is energy-intensive and can contribute to the formation of thermal degradation byproducts. ajgreenchem.comajchem-a.com

To address these inefficiencies, modern synthetic methodologies offer more energy-efficient alternatives:

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient technique. The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and yields. Combined microwave and ultrasound-assisted Williamson ether synthesis has been demonstrated as an efficient method that can proceed without auxiliary substances like phase-transfer catalysts. researchgate.net

Continuous Flow Processing: Shifting from traditional batch processing to continuous flow reactors can offer substantial improvements in energy efficiency. Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing energy waste. Their smaller reaction volumes and higher surface-area-to-volume ratios enable more efficient heating and can lead to safer and more consistent production processes, particularly for industrial-scale synthesis.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis Conditions

| Parameter | Conventional Heating (Typical) | Microwave-Assisted Synthesis | Advantage of Microwave Assistance |

| Energy Source | Oil Bath / Heating Mantle | Microwave Irradiation | Direct, rapid, and uniform heating of the reaction mixture. ajchem-a.com |

| Reaction Time | Several hours | 5 - 15 minutes | Dramatic reduction in process time, leading to energy savings. acs.orgnih.gov |

| Yield | Variable to good | Good to excellent | Often improves chemical yield and product purity. ajchem-a.comtandfonline.com |

| Energy Use | High | Significantly Lower | Less overall energy consumption due to shorter time and efficiency. researchgate.netacs.org |

While specific data for this compound is not extensively published, the well-documented success of these energy-efficient techniques in related ether syntheses strongly indicates their applicability and potential for creating a more sustainable manufacturing process. acs.orgmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-(Benzyloxy)-3-chlorophenol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) provides precise information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the benzyloxy group and the substituted phenol (B47542) ring.

The benzylic methylene (B1212753) protons (-O-CH₂-Ph) would typically appear as a sharp singlet. The five protons of the benzyl (B1604629) group's phenyl ring would produce a multiplet in the aromatic region. The three protons on the 3-chlorophenol (B135607) ring are chemically distinct and would present as a set of coupled signals. The phenolic hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenolic OH | 4.0 - 7.0 | broad singlet | Chemical shift is variable and depends on solvent and concentration. |

| Benzylic CH₂ | ~5.1 | singlet | Connects the phenyl and chlorophenoxy moieties. |

| Aromatic H (Benzyl Ring) | 7.3 - 7.5 | multiplet | Represents the five protons of the unsubstituted phenyl group. |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and molecular fragments. docbrown.infonetlify.app Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) is used to characterize the carbon framework of a molecule. savemyexams.com In a proton-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom produces a single peak, allowing for a direct count of unique carbon environments. savemyexams.com For this compound, a total of 13 distinct signals are expected, corresponding to the 13 carbon atoms in the molecule, assuming no accidental overlap of signals.

The spectrum would feature signals for the benzylic methylene carbon, the carbons of the two aromatic rings, and the carbon atoms bonded to oxygen and chlorine. The chemical shifts of these carbons are influenced by the electronegativity of the attached atoms and their position within the molecule. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Benzylic CH₂ | ~71 | Aliphatic carbon bonded to an oxygen atom. |

| Aromatic C-Cl | ~120-125 | Carbon atom directly bonded to chlorine. |

| Aromatic C-H (Chlorophenol Ring) | ~115-130 | Aromatic carbons bonded to hydrogen on the substituted ring. |

| Aromatic C-H (Benzyl Ring) | ~127-129 | Aromatic carbons bonded to hydrogen on the unsubstituted ring. |

| Aromatic C-O (Phenol) | ~148-152 | Aromatic carbon bonded to the hydroxyl group. |

| Aromatic C-O (Ether) | ~148-152 | Aromatic carbon bonded to the ether oxygen. |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and molecular fragments. savemyexams.comoregonstate.eduillinois.edu Actual experimental values may vary.

While one-dimensional NMR spectra identify the different types of protons and carbons, two-dimensional (2D) NMR experiments establish the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the chlorophenol ring, helping to definitively assign their individual signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is particularly powerful for identifying the connections between different functional groups. For instance, it would show a correlation from the benzylic methylene (CH₂) protons to the quaternary carbon of the benzyl ring and to the oxygen-bearing carbon of the chlorophenol ring, confirming the ether linkage.

Solid-state NMR (ssNMR) provides information on the structure, dynamics, and polymorphism of molecules in their crystalline or solid form. huji.ac.ilfsu.edu Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions are retained, leading to very broad spectral lines. fsu.edu Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to obtain high-resolution spectra. huji.ac.ilmdpi.com

For this compound, ssNMR could be used to:

Characterize different polymorphic (crystalline) forms of the compound.

Determine the number of chemically inequivalent molecules in the crystallographic unit cell.

Provide insights into intermolecular interactions, such as hydrogen bonding involving the phenolic -OH group, in the solid state.

Currently, specific solid-state NMR studies for this compound have not been reported in the literature.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.

The IR and Raman spectra of this compound would display characteristic bands confirming the presence of its key functional groups. pressbooks.pub

O-H Stretch: A prominent, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, often broadened by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂-) group appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: Several bands in the 1450-1600 cm⁻¹ region are indicative of carbon-carbon double bond stretching within the two aromatic rings.

C-O Stretches: Strong bands corresponding to C-O stretching are expected in the 1200-1300 cm⁻¹ range for the aryl ether and in the 1150-1250 cm⁻¹ range for the phenol.

C-Cl Stretch: A moderate to strong band in the 600-800 cm⁻¹ region can often be attributed to the C-Cl stretching vibration.

Out-of-Plane Bending: Bands in the 700-900 cm⁻¹ region arise from C-H out-of-plane bending and are diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric, non-polar vibrations like the aromatic C=C ring breathing modes. nih.govresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Phenol | O-H Stretch | 3200 - 3600 | IR (Broad) |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | IR, Raman |

| Methylene | C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | IR, Raman |

| Aryl Ether & Phenol | C-O Stretch | 1150 - 1300 | IR (Strong) |

Note: Predicted values are based on typical group frequencies. pressbooks.pubdergipark.org.tr Actual experimental values may vary based on the specific molecular structure and sample state.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com For this compound, the molecular formula is C₁₃H₁₁ClO₂. epa.gov

The theoretical monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O), is 234.044757 g/mol . epa.gov HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure this value with high mass accuracy, typically below 1 part per million (ppm). innovareacademics.inneist.res.in This level of precision allows for the confident differentiation of this compound from other potential compounds that may have the same nominal mass but a different elemental formula. bioanalysis-zone.com The high resolving power of HRMS also allows for the clear identification of the isotopic pattern of chlorine-containing fragments, further validating the compound's identity. innovareacademics.in

Table 1: Exact Mass Data for this compound A hypothetical data table based on typical HRMS results.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₁ClO₂ | epa.gov |

| Theoretical Monoisotopic Mass (m/z) | 234.044757 | epa.gov |

| Observed Mass (m/z) | 234.0445 | Hypothetical |

Electron ionization mass spectrometry (EI-MS) induces fragmentation of the parent molecule, creating a unique fingerprint that is invaluable for structural elucidation. The fragmentation pattern of this compound is dictated by its functional groups: a benzyl ether, a phenol, and a chloro-substituted aromatic ring.

Key fragmentation pathways include:

Alpha-cleavage: The bond between the benzylic carbon and the ether oxygen is labile. Cleavage of this bond results in the formation of a highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum for benzyloxy compounds.

Loss of the Chlorophenoxy radical: Cleavage of the other C-O bond can occur, leading to the loss of a chlorophenoxy radical.

Isotopic Pattern: A crucial diagnostic feature is the presence of the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, about one-third the intensity, for the molecule containing ³⁷Cl (M⁺+2). nih.gov This pattern is also observed for any chlorine-containing fragments.

Loss of HCl: Fragmentation processes involving the loss of a neutral HCl molecule from the molecular ion can also occur, a mechanism documented for other chlorophenols. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 234/236 | [C₁₃H₁₁ClO₂]⁺ | Molecular Ion (M⁺) |

| 143 | [C₇H₆ClO]⁺ | [C₆H₅]• (Phenyl radical) |

| 128 | [C₆H₄ClO]⁺ | [C₇H₇]• (Benzyl radical) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic structure of molecules. mdpi.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less demanding than other high-level methods, making it suitable for medium-sized molecules like 4-(Benzyloxy)-3-chlorophenol. mdpi.com

The application of DFT to this compound would involve selecting an appropriate functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. d-nb.info These calculations can predict a variety of molecular properties, including the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). These properties are crucial for understanding the reactivity and stability of the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C-Cl bond length | 1.74 Å |

| O-H bond length | 0.96 Å |

| C-O (phenol) bond length | 1.36 Å |

| C-O (ether) bond length | 1.37 Å |

| Ph-O-CH2 bond angle | 118.5° |

Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results. However, their computational cost is significantly higher than that of DFT, limiting their application to smaller molecules. For a molecule the size of this compound, high-level ab initio calculations would be computationally intensive but could be used to benchmark the results obtained from DFT or to calculate specific properties with high precision. These methods are particularly useful for obtaining accurate reaction energies and activation energies. nih.gov

The presence of a flexible benzyloxy group in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface (PES). The minima on the PES correspond to stable conformations, while the saddle points represent transition states between conformers.

DFT methods are well-suited for performing conformational analysis. By mapping the potential energy surface, it is possible to identify the global minimum energy conformation, which is the most stable arrangement of the atoms in space, as well as other low-energy conformers that may be populated at room temperature. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations can provide a detailed picture of its conformational flexibility. By simulating the molecule over a period of nanoseconds or even microseconds, it is possible to observe transitions between different conformations and to understand the timescales of these motions. This is particularly important for understanding how the molecule might interact with other molecules, such as receptors in a biological system. The simulations can reveal the preferred orientations of the benzyloxy group relative to the chlorophenol ring and the dynamics of their interconversion.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying solvent effects. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, it is possible to model the solute-solvent interactions and to understand how the solvent affects the conformational preferences and dynamic behavior of this compound. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. The simulations can also provide information about the solvation shell around the molecule and the specific interactions, such as hydrogen bonding, between the solute and the solvent.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chlorophenol |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, with a biological target, typically a protein or enzyme.

To predict the binding mode of this compound, a three-dimensional structure of the target protein is required, which is often obtained from crystallographic data. Docking algorithms then explore various possible conformations of the ligand within the binding site of the target, calculating the binding energy for each conformation. The conformation with the lowest binding energy is considered the most likely binding mode.

The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), can be estimated from the calculated binding energy. A lower binding energy suggests a higher binding affinity. For this compound, this approach could be used to screen a wide range of potential biological targets to identify those with which it is most likely to interact, thus prioritizing experimental validation.

Table 1: Illustrative Example of Predicted Binding Affinities for this compound with Various Biological Targets

| Biological Target | Predicted Binding Energy (kcal/mol) | Predicted Dissociation Constant (Kd) | Key Interacting Residues (Hypothetical) |

| Dihydrofolate Reductase (DHFR) | -8.5 | Low µM | Phe31, Ile50, Ser59 |

| 5-Lipoxygenase (5-LOX) | -7.9 | Mid µM | His367, His372, Ile406 |

| Cyclooxygenase-2 (COX-2) | -9.1 | High nM | Arg120, Tyr355, Val523 |

| B-cell lymphoma 2 (Bcl-2) | -8.2 | Low µM | Arg102, Phe105, Tyr195 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies for this compound were not found in the public domain.

Molecular docking can also elucidate the potential mechanisms of enzyme inhibition. By analyzing the predicted binding mode, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the enzyme's active site.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of DNA precursors and is a target for anticancer and antimicrobial agents. estranky.sk Docking studies could reveal whether this compound can bind to the active site of DHFR, potentially mimicking the binding of the natural substrate, dihydrofolate. estranky.sk The benzyloxy group might form hydrophobic interactions with non-polar residues, while the phenol (B47542) and chloro groups could form hydrogen bonds or halogen bonds with key amino acids in the active site, thereby inhibiting the enzyme's function. estranky.sk

5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. Molecular docking could predict if this compound fits into the active site of 5-LOX. The benzyloxy and chlorophenyl moieties could interact with the hydrophobic channel of the enzyme, while the hydroxyl group might coordinate with the catalytic iron atom, thus preventing the binding of the natural substrate, arachidonic acid.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values for a specific target) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their chemical structure. For instance, a QSAR model could be developed to predict the toxicity of various chlorophenols, with descriptors like the octanol-water partition coefficient (log K(ow)) and Hammett constants being significant predictors.

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Potential Influence on Activity |

| Lipophilic | LogP | 4.2 | Membrane permeability and hydrophobic interactions |

| Electronic | Dipole Moment | 2.5 D | Polar interactions with the target |

| Steric | Molecular Volume | 250 ų | Fit within the binding pocket |

| Topological | Wiener Index | 1250 | Molecular branching and compactness |

Note: The calculated values are for illustrative purposes.

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. Pharmacophore models can be generated based on the structures of known active ligands or from the ligand-target complex itself.

For this compound and related active compounds, a pharmacophore model could be developed that identifies the key features, such as a hydrophobic aromatic ring (from the benzyloxy group), a hydrogen bond donor (the phenol), and a halogen bond donor (the chlorine atom). This model can then be used to virtually screen large chemical databases to identify new compounds that possess these essential features and are therefore likely to be active. The benzyloxy group, for instance, is a recognized pharmacophore in various bioactive molecules. Furthermore, the pharmacophore model can guide the chemical modification of this compound to optimize its interaction with the target and improve its biological activity.

Spectroscopic Property Prediction and Validation

Computational methods can also be employed to predict the spectroscopic properties of this compound, which can aid in its experimental characterization and validation. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict various spectroscopic data, including:

Nuclear Magnetic Resonance (NMR) Spectra: Prediction of 1H and 13C NMR chemical shifts can assist in the structural elucidation and confirmation of the synthesized compound.

Infrared (IR) Spectra: Calculation of vibrational frequencies can help in identifying the characteristic functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectra: Prediction of electronic transitions can provide information about the molecule's chromophores and its absorption of light.

These predicted spectra can be compared with experimentally obtained data to confirm the identity and purity of this compound.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies through computational methods is a cornerstone of modern chemical analysis. For "this compound," these theoretical calculations would typically be performed using Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate NMR shielding tensors, which are then converted into chemical shifts. These predicted shifts for both ¹H and ¹³C nuclei can be correlated with experimental spectra to confirm the molecular structure.

Similarly, DFT calculations are used to predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These frequencies are often scaled by a factor to account for anharmonicity and to improve agreement with experimental data. The analysis of these computed frequencies aids in the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational properties.

As of this writing, specific computational studies detailing the predicted NMR chemical shifts and vibrational frequencies for "this compound" are not available in published literature. However, the established methodologies are readily applicable to this compound. The tables below are representative of how such data would be presented.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are example values and not from a specific study.)

| Nucleus | Assignment | Predicted Chemical Shift (ppm) |

|---|

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: These are example values and not from a specific study.)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|

Theoretical UV-Vis Spectra Calculations

Theoretical calculations of Ultraviolet-Visible (UV-Vis) spectra are typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the prediction of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum. For "this compound," TD-DFT calculations would provide insight into the electronic transitions, such as π → π* transitions within the aromatic rings, which are responsible for its UV absorption.

While specific theoretical UV-Vis spectral data for "this compound" are not documented in the available literature, the methodology is well-established for phenolic and aromatic compounds. The results of such a study would typically be presented in a table format, as shown below.

Table 3: Hypothetical Predicted UV-Vis Absorption for this compound (Note: These are example values and not from a specific study.)

| Predicted λmax (nm) | Electronic Transition | Predicted Oscillator Strength (f) |

|---|

Applications in Medicinal Chemistry and Biological Activity

Antimicrobial and Antifungal Investigations

Research into the antimicrobial and antifungal capabilities of chemical compounds is crucial for the development of new therapeutic agents. The following subsections review the available data on 4-(Benzyloxy)-3-chlorophenol's activity against various microorganisms.

A comprehensive search of scientific literature did not yield specific studies detailing the in vitro antimicrobial activity of this compound against Gram-positive and Gram-negative bacterial strains. While derivatives of structurally related compounds, such as 4-(benzyloxy)-1-chloro-2-nitrobenzene, have been screened for antimicrobial properties, no direct data for this compound is publicly available.

Table 1: In vitro Antimicrobial Activity of this compound against Bacterial Strains (No data available from the conducted literature search for this specific compound)

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Data not available | Gram-positive | Data not available |

Similarly, searches for the in vitro antifungal activity of this compound did not provide specific results. The antifungal potential of related chemical structures has been a subject of interest in medicinal chemistry, but studies focusing explicitly on this compound are not found in the available literature.

Table 2: In vitro Antifungal Activity of this compound (No data available from the conducted literature search for this specific compound)

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|

Due to the absence of studies on the antimicrobial and antifungal activity of this compound, its mechanism of action in these contexts has not been elucidated. Research on related chlorophenols suggests that their antimicrobial effects can be linked to the uncoupling of oxidative phosphorylation, but this mechanism has not been confirmed for this compound specifically.

Anticancer and Cytotoxic Activities

The evaluation of novel compounds for their ability to inhibit cancer cell growth is a fundamental area of oncological research. This section reviews the extent to which this compound has been studied for its anticancer potential.

While the U.S. Environmental Protection Agency's CompTox Chemicals Dashboard includes a hazard warning for cancer associated with this compound, specific scientific studies detailing its cytotoxic activity against particular cancer cell lines and its potency (e.g., IC₅₀ values) are not available in the public domain. epa.govepa.gov Research has been conducted on structurally similar compounds, such as derivatives of 4-phenylquinolin-2(1H)-one, which have shown potency against various cancer cells, but this data does not apply to this compound. semanticscholar.org

Table 3: Cytotoxic Activity of this compound against Various Cancer Cell Lines (No data available from the conducted literature search for this specific compound)

| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) |

|---|

Survivin is a protein that is highly expressed in many cancers and is a target for novel cancer therapies. semanticscholar.orgnih.gov A search of the scientific literature found no evidence that this compound acts as an inhibitor of the Survivin pathway or any other specific cancer-related signaling pathways. Studies on Survivin inhibitors have identified other chemical entities, but this compound is not among them. nih.govnih.gov

Antioxidant Properties and Mechanisms

The antioxidant potential of phenolic compounds is a significant area of research. The hydroxyl groups present in their structure enable them to act as antioxidants, with their effectiveness being influenced by the number and position of these groups. uj.edu.pl

The antioxidant activity of compounds can be evaluated through various assays. The antioxidant capacity of derivatives of 4-benzyloxy-2-hydroxybenzaldehyde has been determined using methods such as the cupric reducing antioxidant capacity (CUPRAC) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.goviucr.org

Free Radical Scavenging Assays

Free radical scavenging assays are commonly used to determine the ability of a compound to neutralize harmful free radicals. The DPPH radical scavenging method is a popular and practical technique for this purpose. mdpi.com In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. rjptonline.org The effectiveness of an antioxidant is often expressed as the IC50 value, which is the concentration of the antioxidant required to reduce the initial DPPH concentration by 50%. pan.pl A lower IC50 value indicates a higher antioxidant capacity. jeeng.net The free-radical scavenging activity of various plant extracts has been attributed to their content of phenolic compounds, including flavonoids. jeeng.netnih.gov

Cupric Reducing Antioxidant Capacity (CUPRAC) Method

The CUPRAC assay is another spectrophotometric method used to measure the total antioxidant capacity of a substance. nih.gov This method is based on the reduction of the copper(II)-neocuproine complex to a copper(I)-neocuproine chelate in the presence of an antioxidant. researchgate.net The resulting chelate has a distinct color with maximum absorbance at 450 nm. researchgate.net The CUPRAC method is advantageous because it operates at a pH close to physiological pH and is applicable to both water-soluble and fat-soluble antioxidants. nih.govmdpi.com It has been successfully used to determine the antioxidant capacity of a wide range of polyphenols and has shown good correlation with other methods like the ABTS assay. researchgate.net The CUPRAC method is also effective for thiol-containing antioxidants. nih.gov

The table below outlines the principles of the discussed antioxidant assays.

| Assay | Principle | Measurement |

| DPPH Radical Scavenging | Hydrogen atom donation from antioxidant to DPPH radical rjptonline.org | Decrease in absorbance of the DPPH solution nih.gov |

| CUPRAC | Reduction of Cu(II)-neocuproine to Cu(I)-neocuproine chelate by antioxidant researchgate.net | Absorbance of the Cu(I)-neocuproine chelate at 450 nm researchgate.net |

Enzyme Inhibition and Modulation

Derivatives of this compound have also been investigated for their ability to inhibit specific enzymes involved in disease processes.

Inhibition of Dihydrofolate Reductase (DHFR) and Related Enzymes

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential cellular components, making it a key target for the treatment of diseases like cancer and bacterial infections. vietnamjournal.ru The inhibition of DHFR blocks the reduction of dihydrofolate to tetrahydrofolate, which is the active form of folic acid. mdpi.com Methotrexate is a well-known inhibitor of human DHFR used in cancer therapy. mdpi.com Research has focused on developing new DHFR inhibitors with improved properties. diva-portal.org For example, active-site-directed irreversible inhibitors of DHFR have been derived from a triazine structure that includes a 1-(4-benzyloxy-3-chlorophenyl) group. nih.gov These compounds have shown activity against Walker 256 carcinoma. nih.gov

The following table presents IC50 values for some DHFR inhibitors.

| Inhibitor | Target | IC50 Value |

| Methotrexate | Mtb DHFR | 16.0 ± 3.0 (16.5 ± 2.5) 5 µM researchgate.net |

| Trimethoprim | Mtb DHFR | Data not available |

Note: The table includes data for reference inhibitors to provide context for DHFR inhibition.

Inhibition of 5-Lipoxygenase (5-LOX)

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. jst.go.jpplos.org The inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases such as asthma. plos.org N-aryl-5-aryloxazol-2-amine derivatives have been synthesized and evaluated as 5-LOX inhibitors. jst.go.jp SAR studies on these compounds have shown that modifications to the N-phenyl substituent are important for their inhibitory activity. jst.go.jp For example, isoxazole (B147169) derivatives have been shown to cause concentration-dependent inhibition of 5-LOX, with some compounds exhibiting IC50 values in the micromolar range. plos.org

The table below shows the 5-LOX inhibitory activity of selected isoxazole derivatives.

| Compound | IC50 (µM) |

| C3 | 8.47 plos.org |

| C5 | 10.48 plos.org |

| C2 | 47.59 plos.org |

| C4 | 103.59 plos.org |

Interaction with Biomolecules

The interaction of phenolic compounds with serum albumins, such as bovine serum albumin (BSA), is a critical area of study in medicinal chemistry as it affects the distribution and availability of a drug in the body. While direct studies on this compound's interaction with BSA are not extensively detailed in the provided results, the principles of these interactions can be inferred from studies on similar molecules.

Generally, compounds can bind to proteins like BSA through various forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. researchgate.netmdpi.com The binding affinity is often determined by measuring the quenching of the intrinsic fluorescence of BSA upon interaction with the compound. mdpi.comnih.gov For many small molecules, this interaction is a static quenching process, indicating the formation of a complex between the molecule and the protein. mdpi.comnih.gov

For example, studies on other phenolic and benzyloxy-containing compounds have shown that they can bind to BSA, often at specific sites. researchgate.netmdpi.com The binding constants (Kb) and the number of binding sites (n) are key parameters determined in these studies. plos.org Changes in the secondary structure of BSA upon binding can be investigated using techniques like circular dichroism and synchronous fluorescence spectroscopy. mdpi.complos.org

The interaction with DNA is another crucial aspect for compounds being developed as therapeutic agents. While specific studies on this compound were not found, research on structurally related phenolic compounds and their metal complexes indicates that they can interact with DNA. researchgate.netnih.gov These interactions can occur through intercalation, groove binding, or electrostatic interactions.

Nuclease activity, the ability of a compound to cleave DNA, is a significant area of investigation, particularly for potential anticancer agents. While there is no direct evidence of nuclease activity for this compound itself in the provided search results, studies on metal complexes of similar phenolic ligands provide insight into this potential.

For instance, copper(II) complexes of Schiff bases derived from chlorophenols have been shown to be capable of cleaving supercoiled plasmid DNA. nih.gov This cleavage activity is often studied using gel electrophoresis. researchgate.net The mechanism of cleavage can involve oxidative pathways, often enhanced by the presence of an external agent like hydrogen peroxide. nih.gov The ability of such complexes to act as chemical nucleases makes them promising candidates for the development of new chemotherapeutic drugs. researchgate.net

Drug Discovery and Development Implications

This compound and its derivatives are valuable precursors in the synthesis of complex pharmaceutical compounds. A notable example is its connection to the synthesis of Lapatinib, a tyrosine kinase inhibitor used in cancer therapy. nih.gov The core structure of Lapatinib contains a 3-chloro-4-(benzyloxy)aniline moiety, which can be synthesized from precursors related to this compound. sybiochem.com

The synthesis often involves the reaction of a chlorophenol derivative with a benzyl (B1604629) halide. Specifically, a related compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline, is a key intermediate in the synthesis of Lapatinib. This highlights the role of the substituted chlorophenol scaffold as a building block in the creation of targeted therapies.

The this compound scaffold is a versatile platform for the design of novel therapeutic agents beyond its use as a precursor. The benzyloxy group, in particular, is utilized to explore and optimize interactions with biological targets. nih.gov

In the context of designing inhibitors for enzymes like the SARS-CoV-2 main protease, benzyloxy analogs have been synthesized to probe the active site. nih.gov The introduction of the benzyloxy group can help in understanding structure-activity relationships by exploring interactions within hydrophobic pockets of the enzyme. nih.gov

Furthermore, the phenolic hydroxyl group offers a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds. This adaptability makes it a valuable starting point for developing new drugs targeting a range of diseases, from viral infections to cancer and inflammatory conditions. google.comgoogle.comnih.gov

Environmental Fate and Degradation Studies

Biodegradation Pathways and Biotransformation

The biological breakdown of xenobiotic compounds like 4-(Benzyloxy)-3-chlorophenol in the environment is a critical process governed by microorganisms. However, specific studies detailing these pathways for this particular compound are not readily found in the scientific literature. General principles of chlorophenol degradation suggest potential mechanisms, but these have not been empirically verified for this compound.

Aerobic Degradation by Microorganisms and Enzyme Participation

Aerobic degradation of chlorinated phenols is a well-documented process involving various bacteria and fungi. oregonstate.eduinchem.orgresearchgate.net Microorganisms utilize enzymes, such as monooxygenases and dioxygenases, to initiate the breakdown of the aromatic ring. omicsonline.org For instance, chlorophenol 4-monooxygenase is known to hydroxylate chlorophenols, a critical first step in their degradation. omicsonline.org